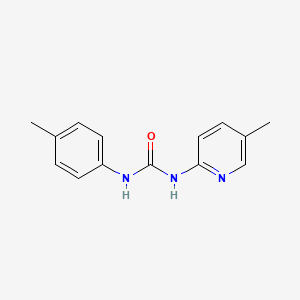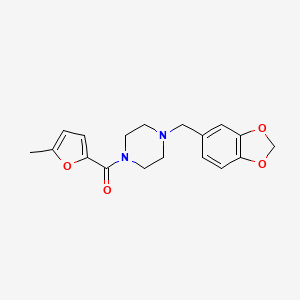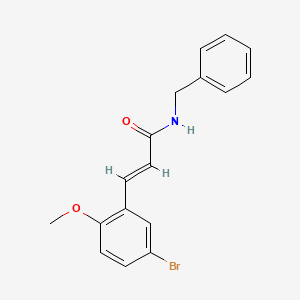
N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide, also known as BBMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. BBMA is a derivative of acrylamide and is synthesized through a multi-step process involving the reaction of benzylamine, 5-bromo-2-methoxybenzaldehyde, and acryloyl chloride.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for the development of new anti-cancer drugs.
Biochemical and Physiological Effects
N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been shown to have minimal toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to determine the long-term effects of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide in lab experiments is its ease of synthesis and purification. N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide is also relatively stable, making it suitable for long-term storage. However, one limitation is that N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide may not be suitable for all types of experiments, as its chemical properties may not be compatible with certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide. One area of interest is the development of new anti-cancer drugs based on N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide. Further studies are needed to determine the optimal dosage and delivery method for N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide-based drugs. Additionally, N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has potential applications in material science and nanotechnology, as it can be used to synthesize various types of nanoparticles and polymers. Further research is needed to explore the potential applications of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide in these fields.
Synthesemethoden
The synthesis of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide involves several steps, including the reaction of benzylamine with 5-bromo-2-methoxybenzaldehyde to form N-benzyl-5-bromo-2-methoxybenzylamine. This intermediate product is then reacted with acryloyl chloride to yield N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide. The purity of the final product is confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been shown to exhibit promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(E)-N-benzyl-3-(5-bromo-2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-21-16-9-8-15(18)11-14(16)7-10-17(20)19-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQSKOVZPIQMPK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-(5-bromo-2-methoxyphenyl)-2-propenamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)
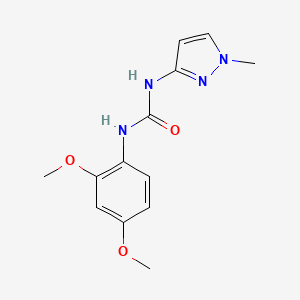
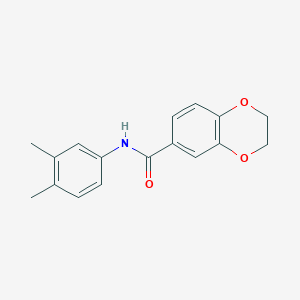
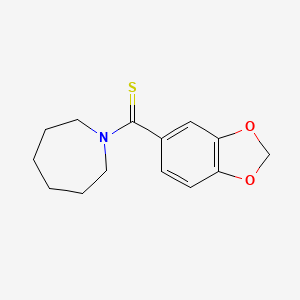
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
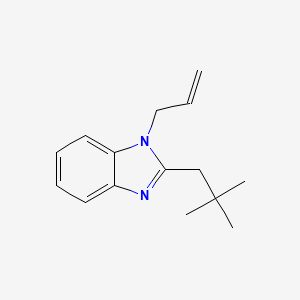
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
